1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride
CAS No.:
Cat. No.: VC15826383
Molecular Formula: C10H13Cl2F4N3
Molecular Weight: 322.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13Cl2F4N3 |
|---|---|
| Molecular Weight | 322.13 g/mol |
| IUPAC Name | 1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C10H11F4N3.2ClH/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17;;/h5-6,15H,1-4H2;2*1H |
| Standard InChI Key | PDTXZECZXCNBJG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride |
| Molecular Formula | C<sub>10</sub>H<sub>13</sub>Cl<sub>2</sub>F<sub>4</sub>N<sub>3</sub> |
| Molecular Weight | 322.13 g/mol |
| CAS Number | 2097934-17-1 |
| SMILES | C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F.Cl.Cl |
The compound features a pyridine ring substituted with fluorine (C3) and trifluoromethyl (C5) groups, linked to a piperazine moiety. The dihydrochloride salt improves aqueous solubility for pharmacological applications .
Structural Analysis
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Pyridine Core: The electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) and fluorine groups increase metabolic stability and influence π-π stacking interactions with biological targets .
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Piperazine Motif: The six-membered ring provides conformational flexibility, enabling interactions with neurotransmitter transporters (e.g., GlyT1) and receptors (e.g., mAChR) .
Synthesis and Physicochemical Properties
Synthetic Routes
A representative synthesis involves:
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Nucleophilic Aromatic Substitution:
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Salt Formation:
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Treating the free base with HCl in ethanol to precipitate the dihydrochloride salt.
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Physicochemical Data
| Property | Value/Description |
|---|---|
| Solubility | >50 mg/mL in water (salt form) |
| logP (Predicted) | 2.16 (enhanced CNS penetration) |
| pKa | 7.2 (piperazine N-H), 3.1 (pyridine) |
The trifluoromethyl group increases hydrophobicity, while the dihydrochloride salt counterbalances this for improved bioavailability .
Pharmacological Applications
GlyT1 Inhibition
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Mechanism: Inhibits glycine reuptake, potentiating NMDA receptor activity by increasing synaptic glycine levels .
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Relevance:
mAChR Modulation
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Activity: Pyridine-piperazine derivatives act as positive allosteric modulators (PAMs) of M3 mAChR, with IC<sub>50</sub> values <10 nM .
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Therapeutic Potential: Overactive bladder (relaxing smooth muscle) and CNS disorders .
Comparative Pharmacokinetics
| Parameter | 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine | RG1678 |
|---|---|---|
| Plasma Half-Life (Rat) | 2.1 hours | 3.5 hours |
| Brain-to-Plasma Ratio | 0.8 | 1.2 |
| CYP450 Inhibition | Low (CYP3A4 IC<sub>50</sub> >50 µM) | Moderate (CYP2D6) |
Data extrapolated from structurally analogous compounds .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear gloves |
| Eye Damage | H318 | Use safety goggles |
Stability
Future Directions
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